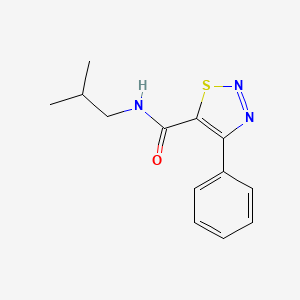![molecular formula C22H22N4O4 B12173236 N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B12173236.png)
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is a complex organic compound that features a unique combination of heterocyclic structures
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the 1,2,4-triazolo[4,3-a]pyridine core, followed by the introduction of the ethyl linker and the chromen-7-yl moiety. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the final product.
化学反应分析
Types of Reactions
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes or as a lead compound in drug discovery.
Medicine: The compound’s unique structure could make it a candidate for developing new pharmaceuticals with specific therapeutic targets.
Industry: It could be used in the development of new materials with unique properties, such as polymers or coatings.
作用机制
The mechanism of action of N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide involves its interaction with specific molecular targets. The triazolo[4,3-a]pyridine and chromen-7-yl moieties may bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[4,3-a]pyrazine: Exhibits potential as a c-Met kinase inhibitor.
Uniqueness
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide is unique due to its combination of the triazolo[4,3-a]pyridine and chromen-7-yl structures, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
属性
分子式 |
C22H22N4O4 |
|---|---|
分子量 |
406.4 g/mol |
IUPAC 名称 |
N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]-2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetamide |
InChI |
InChI=1S/C22H22N4O4/c1-13-14(2)22(28)30-21-15(3)17(8-7-16(13)21)29-12-20(27)23-10-9-19-25-24-18-6-4-5-11-26(18)19/h4-8,11H,9-10,12H2,1-3H3,(H,23,27) |
InChI 键 |
QOAANEACNCJRKH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)NCCC3=NN=C4N3C=CC=C4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{3-[2-(3,4-dimethoxyphenyl)ethyl]-1H-1,2,4-triazol-5-yl}furan-2-carboxamide](/img/structure/B12173167.png)
![(5Z)-5-[(2,4-dichlorophenyl)methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12173168.png)
![Ethyl 4-methyl-2-({[2-methyl-5-(propan-2-yl)-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazole-5-carboxylate](/img/structure/B12173181.png)
![N,N-diethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene)hydrazin-1-yl]benzene-1-sulfonamide](/img/structure/B12173188.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B12173190.png)
![1-[2-(1H-benzimidazol-2-yl)ethyl]-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-3-ol](/img/structure/B12173202.png)
![N-[2-(acetylamino)ethyl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B12173220.png)
![N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-4-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)butanamide](/img/structure/B12173224.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12173225.png)
![3-[(Z)-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl]-2-[(2-methoxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12173228.png)
![2-({(2E)-2-[(1-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl}oxy)-N-(propan-2-yl)acetamide](/img/structure/B12173232.png)
![8-fluoro-4-hydroxy-N-(3-(1-methyl-1H-benzo[d]imidazol-2-yl)propyl)quinoline-3-carboxamide](/img/structure/B12173237.png)
